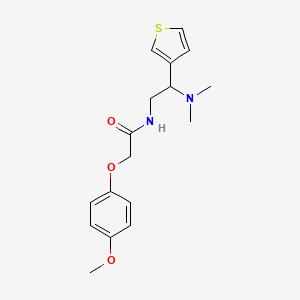
Thiepan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiepan-4-amine, also known as 4-thiepanamine, is a chemical compound with the molecular weight of 131.24 . The physical form of this compound is liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-thiepanamine . The InChI code for this compound is 1S/C6H13NS/c7-6-2-1-4-8-5-3-6/h6H,1-5,7H2 . The key for this InChI code is SACIYAJUZGSOJM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 131.24 .Scientific Research Applications
Enantioselective Catalysis : Thiepan-4-amine derivatives, like primary amine-thiourea, are used as catalysts in enantioselective conjugate additions. These derivatives facilitate reactions with broad substrate scopes, indicating their versatile use in organic synthesis (Huang & Jacobsen, 2006).
Material Chemistry and Biobased Polymers : Amines, including this compound types, play a crucial role as building blocks in material chemistry, particularly in the synthesis of biobased polymers like polyamides, polyureas, and polyepoxydes. These polymers have applications in various fields, including automotive, aerospace, building, and health (Froidevaux et al., 2016).
Chemical Synthesis and Modification : this compound and its derivatives are involved in the reductive amination of aldehydes and ketones, a process crucial in the production of various chemicals. This reaction has broad applicability in the synthesis of complex organic compounds (Abdel-Magid et al., 1996).
Bioorthogonal Chemistry : In bioorthogonal chemistry, this compound derivatives are used for selective modification of biological molecules, which is fundamental in drug development and biological research. This application highlights the importance of these compounds in medicinal chemistry (McKay & Finn, 2014).
Biomedical Applications : this compound derivatives are explored for use in biomedical applications like magnetic bioseparations, where they are used for surface modification of nanoparticles. This modification enhances the particles' ability to bind to specific biological targets, such as DNA or proteins (Bruce & Sen, 2005).
Drug Synthesis and Lead Optimization : In pharmaceutical research, this compound derivatives are important for tuning the physicochemical properties of drugs. Their basicity can be adjusted to optimize drug absorption and distribution, which is critical in drug discovery (Morgenthaler et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many amines, including thiepan-4-amine, can interact with various proteins and enzymes in the body .
Mode of Action
It is known that amines can act as ligands, binding to various receptors and enzymes, thereby influencing their activity . This interaction can lead to a variety of physiological changes depending on the specific targets involved.
Biochemical Pathways
Amines are known to play roles in various biochemical pathways, including those involving neurotransmitters and hormones .
Pharmacokinetics
Amines are generally well-absorbed and can be distributed throughout the body, depending on their specific chemical properties .
Result of Action
The effects of amines can range from changes in cell signaling and function to alterations in physiological responses, depending on the specific targets and pathways involved .
Action Environment
The action of this compound, like other amines, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the amine. These factors can influence the stability of the amine, its ability to interact with its targets, and its overall efficacy .
Properties
IUPAC Name |
thiepan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-6-2-1-4-8-5-3-6/h6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACIYAJUZGSOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCSC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
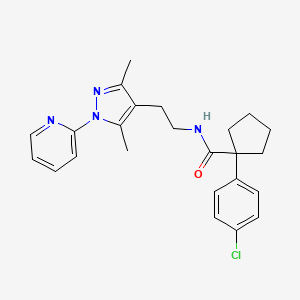
![N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2824202.png)
![N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2824203.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2824206.png)
![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2824209.png)
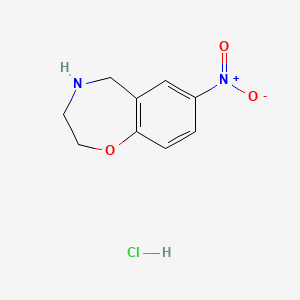

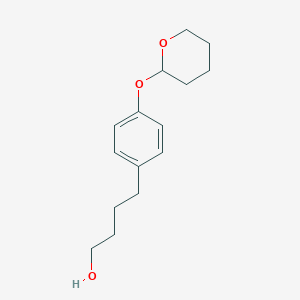
![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824216.png)
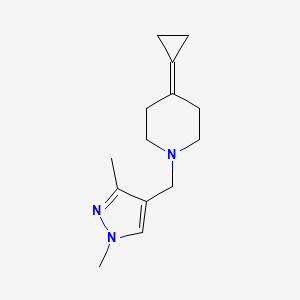
![2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2824219.png)
![3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2824221.png)
